

An In-Depth Technical Guide to 3-Iodo-L-Phenylalanine: Characteristics and Applications

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Compound of Interest

Compound Name: 3-Iodo-L-Phenylalanine

Cat. No.: B1611771

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Introduction

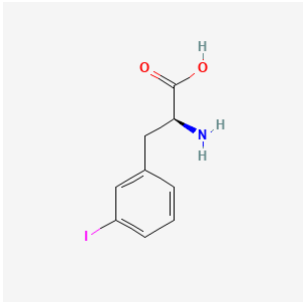
3-Iodo-L-phenylalanine is a non-canonical amino acid that has garnered significant interest within the scientific community, particularly in the fields of protein engineering, drug development, and molecular biology. Its unique structure, featuring an iodine atom at the meta position of the phenyl ring, imparts valuable properties that make it a versatile tool for a range of biochemical applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **3-Iodo-L-phenylalanine**, detailed experimental protocols for its use, and an exploration of its known biological interactions.

Physical and Chemical Characteristics

The distinct physical and chemical properties of **3-Iodo-L-phenylalanine** are fundamental to its utility in research and development. A summary of these key characteristics is presented below.

Structure and General Properties

3-Iodo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. The introduction of an iodine atom onto the phenyl ring significantly alters its electronic and steric properties, providing a handle for various chemical modifications and analytical techniques.

Property	Value	Reference
Chemical Structure		[1]
IUPAC Name	(2S)-2-amino-3-(3-iodophenyl)propanoic acid	[1]
Molecular Formula	C ₉ H ₁₀ INO ₂	[1]
Molecular Weight	291.09 g/mol	[1]
CAS Number	20846-39-3	[1]
Appearance	White to off-white solid/powder	[2]

Physicochemical Data

The following table summarizes the key physicochemical data for **3-Iodo-L-phenylalanine**, which is crucial for its application in experimental settings.

Property	Value	Reference
Melting Point	> 200 °C (decomposes)	[3]
Solubility	DMSO: 4 mg/mL (13.74 mM) (requires warming and sonication)	[2]
Water: Sparingly soluble	Inferred from L-phenylalanine solubility[4]	
Ethanol: Sparingly soluble	Inferred from L-phenylalanine solubility[4]	
Methanol: Sparingly soluble	Inferred from L-phenylalanine solubility[4]	
pKa (predicted)	pKa ₁ (α-carboxyl): ~1.8-2.2 pKa ₂ (α-amino): ~9.1-9.3	Estimated based on L-phenylalanine[4]
Optical Rotation	[α] ²⁵ /D = +11 ± 4° (c=1 in 1N HCl:MeOH = 1:9)	[3]
XLogP3	-0.9	[1]

Spectroscopic Data

While specific, high-resolution spectra for **3-Iodo-L-phenylalanine** are not readily available in the public domain, the expected spectral characteristics can be inferred from the known properties of L-phenylalanine and other halogenated aromatic compounds.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the iodine substituent. The α- and β-protons of the amino acid backbone will also be present.
- ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nine carbon atoms, with the carbon atom attached to the iodine showing a characteristic downfield shift.
- FTIR: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (C=O and O-H stretching), and the

aromatic ring (C-H and C=C stretching).

- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxyl group and cleavage of the side chain.[1]

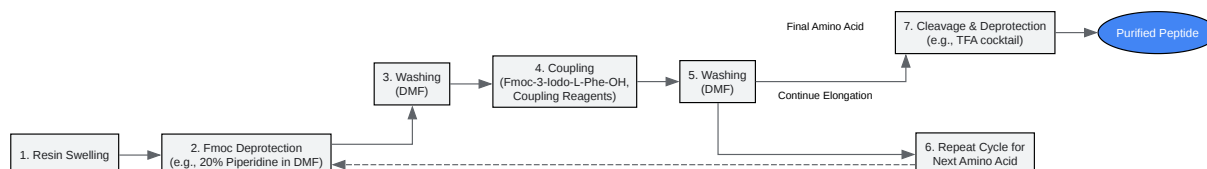
Experimental Protocols

3-Iodo-L-phenylalanine is a valuable building block in several advanced biochemical and organic synthesis techniques. Detailed methodologies for its application are provided below.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of **3-Iodo-L-phenylalanine** (Fmoc-3-Iodo-L-Phe-OH) is commonly used in solid-phase peptide synthesis to site-specifically incorporate this unnatural amino acid into a peptide chain.

Workflow for Fmoc-**3-Iodo-L-phenylalanine** Incorporation:



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Fmoc Solid-Phase Peptide Synthesis Workflow

Detailed Protocol:

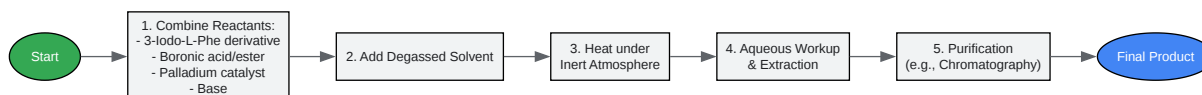
- Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide or Wang resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

- **Fmoc Deprotection:** Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.
- **Washing:** Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
- **Amino Acid Activation and Coupling:** Activate the carboxyl group of Fmoc-**3-Iodo-L-phenylalanine** using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.
- **Washing:** Wash the resin with DMF to remove unreacted reagents.
- **Repeat:** Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
- **Cleavage and Deprotection:** Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Suzuki-Miyaura Cross-Coupling Reaction

The iodine atom on the phenyl ring of **3-Iodo-L-phenylalanine** serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of novel phenylalanine derivatives with diverse aromatic substituents.

General Workflow for Suzuki-Miyaura Coupling:



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Suzuki-Miyaura Cross-Coupling Workflow

Detailed Protocol:

- **Reactant Preparation:** In a reaction vessel, combine the N-protected **3-Iodo-L-phenylalanine** derivative (e.g., Boc- or Fmoc-protected), the desired aryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water.
- **Reaction Execution:** Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Interactions and Signaling Pathways

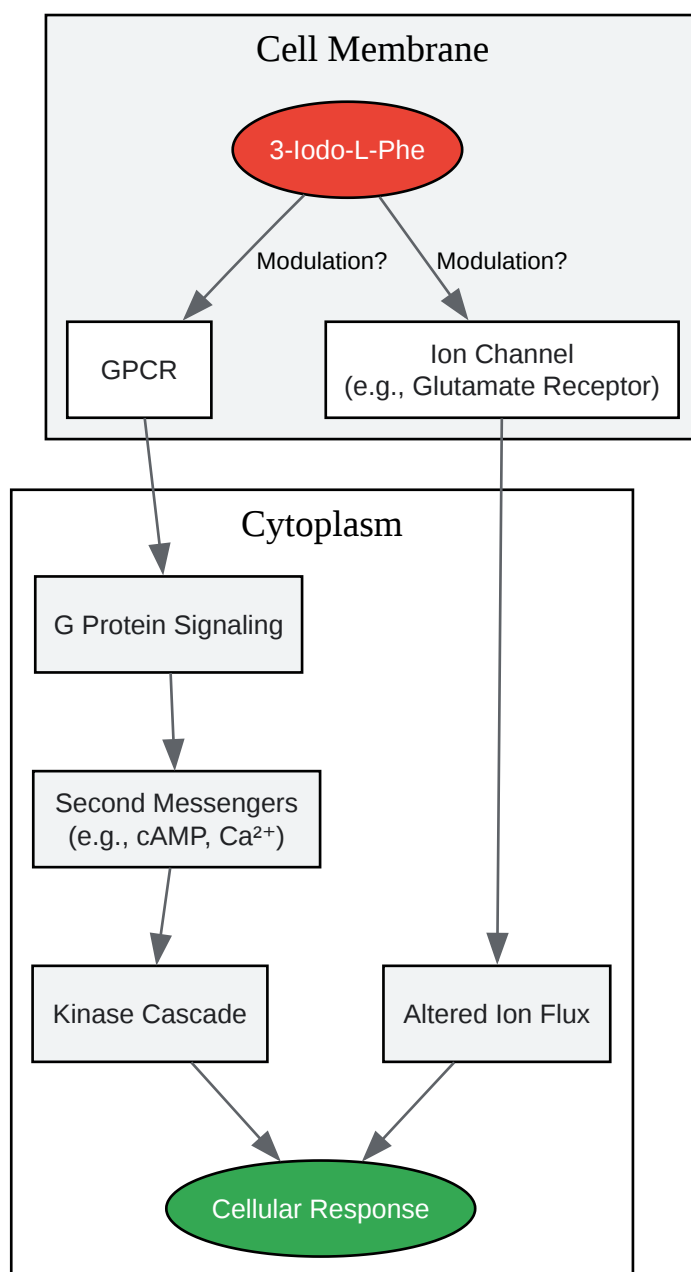
While the primary applications of **3-Iodo-L-phenylalanine** are in chemical biology and drug design as a structural probe or synthetic intermediate, its potential biological activities are also of interest.

Studies on the parent molecule, L-phenylalanine, have shown that it can modulate cellular signaling. For instance, L-phenylalanine can act as a ligand for certain G protein-coupled receptors (GPCRs) and can also influence insulin signaling pathways.[5][6] Halogenated derivatives of phenylalanine have been investigated for their neuroprotective effects, which are thought to be mediated through the attenuation of excitatory glutamatergic synaptic transmission.[7]

Although direct studies on the specific signaling pathways modulated by **3-Iodo-L-phenylalanine** are limited, it is plausible that it may interact with pathways sensitive to aromatic amino acids. The presence of the bulky, lipophilic iodine atom could influence receptor binding and protein-protein interactions.

Hypothetical Signaling Interactions of **3-Iodo-L-Phenylalanine**:

Based on the known activities of related compounds, a potential, though speculative, signaling interaction for **3-Iodo-L-phenylalanine** could involve the modulation of GPCRs or ion channels involved in neuronal signaling.



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Hypothetical Signaling Interactions

This diagram illustrates a hypothetical scenario where **3-Iodo-L-phenylalanine** might interact with cell surface receptors like GPCRs or ion channels, leading to downstream cellular responses. It is important to note that this is a speculative model and requires experimental validation.

Conclusion

3-Iodo-L-phenylalanine is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its unique physical and chemical properties, particularly the presence of the iodine atom, enable a wide range of applications, from the site-specific modification of proteins to the synthesis of novel small molecules. The experimental protocols provided in this guide offer a starting point for the practical application of this valuable non-canonical amino acid. While its direct biological effects on signaling pathways are still an emerging area of research, the potential for **3-Iodo-L-phenylalanine** to modulate cellular processes warrants further investigation.

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References

- 1. 3-Iodo-L-phenylalanine | C₉H₁₀INO₂ | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Iodo-L-phenylalanine | C₉H₁₀INO₂ | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Phenylalanine | C₉H₁₁NO₂ | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IR β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
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